5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes:
- 4-Oxo and 2-thioxo groups: These moieties introduce hydrogen-bonding and electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOQJSBUXUIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that compounds in the tetrahydropyrimidine family exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. For instance:
- Antimicrobial Activity : Compounds derived from this class have shown significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .
- Anticancer Properties : Recent studies have highlighted the potential of these compounds as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cancer cell apoptosis. Specific derivatives have demonstrated promising results in preclinical trials .
- Antifungal Activity : The antifungal properties of these compounds have also been explored, with some derivatives showing effectiveness against Candida albicans, a common fungal pathogen .
Table 2: Biological Activities of 5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic Acid Derivatives
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Antimicrobial | Escherichia coli | Moderate |
| Antifungal | Candida albicans | High |
| Anticancer | Various Cancer Cell Lines | Significant |
Applications in Drug Development
The unique structural features of this compound make it an attractive candidate for drug development:
- Lead Compound : It can serve as a lead compound for the development of new therapeutic agents targeting infectious diseases and cancer.
- Molecular Docking Studies : Computational studies have shown favorable interactions with target proteins involved in disease pathways. These insights are crucial for optimizing pharmacological profiles and enhancing bioavailability .
Mechanism of Action
The mechanism by which 5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features and properties of 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid with related compounds:
Physicochemical Properties
- Solubility : The 7-carboxylic acid group in the target compound likely enhances aqueous solubility compared to carbonitrile-containing analogues (e.g., 3n–3s) .
- Stability: The 2-thioxo group may confer greater resistance to hydrolysis than 2-oxo or 2-amino derivatives, as sulfur is less electronegative than oxygen .
Key Differentiators
Thioxo vs. Oxo/Mercapto : The 2-thioxo group offers unique electronic and steric properties compared to 2-oxo () or 2-mercapto () groups, influencing binding affinity and metabolic stability.
5-Methyl vs.
Carboxylic Acid vs. Carbonitrile/Esters : The acid group enhances polarity, making the compound more suitable for targeting extracellular or hydrophilic binding pockets .
Biological Activity
5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic implications.
Synthesis
The compound can be synthesized using environmentally friendly methods such as the Biginelli reaction, which employs formic acid as a catalyst under solvent-free conditions. This method not only enhances yield but also minimizes environmental impact by avoiding hazardous solvents . The following table summarizes the optimized conditions for synthesis:
| Reaction Conditions | Yield (%) | Time | Catalyst |
|---|---|---|---|
| Solvent-free at 70 °C | 86 | 20 min | Formic acid |
Antimicrobial Properties
Research indicates that compounds related to this class exhibit notable antibacterial activity. For instance, derivatives have shown moderate to strong effects against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values as low as 2.14 µM against urease, suggesting potential for treating infections and as enzyme inhibitors .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. In particular, it has been noted for its strong inhibitory effects on acetylcholinesterase (AChE) and urease. The following table outlines the enzyme inhibition data:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | Urease | 2.14 |
| 7m | Urease | 0.63 |
| 7n | AChE | 2.17 |
| Thiourea | Urease (Control) | 21.25 |
These findings indicate a promising avenue for developing new drugs targeting these enzymes.
Docking Studies
Molecular docking studies have elucidated the interaction mechanisms between this compound and various biological targets. The binding affinity with bovine serum albumin (BSA) suggests that these compounds could effectively interact with plasma proteins, enhancing their bioavailability and therapeutic efficacy .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds within the tetrahydropyrimidine class:
- Antibacterial Activity : A study demonstrated that synthesized tetrahydropyrimidines exhibited MIC values of 256 µg/mL against E. coli and S. aureus, indicating substantial antibacterial properties .
- Enzyme Inhibition : Another investigation highlighted that derivatives of this compound could serve as potent urease inhibitors, which are crucial in managing conditions like kidney stones and gastric infections .
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide bond formation. A key method involves using 1,1'-carbonyldiimidazole (CDI) to promote coupling with benzyl amines:
Reaction :
Conditions : Room temperature, 12–24 hours.
Yield : 65–85%, depending on substituents .
| Amine Substituent | Product Yield (%) | Activity (MIC vs S. aureus, µg/mL) |
|---|---|---|
| H | 85 | 2.5 |
| 4-MeO | 78 | 5.0 |
| 4-Cl | 65 | 10.0 |
Amides with electron-donating groups (e.g., -OMe) showed enhanced antimicrobial activity compared to electron-withdrawing substituents .
Esterification Reactions
The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters. For example:
Reaction :
Key Data :
-
IR : Loss of -OH stretch (~2500–3300 cm⁻¹), new C=O ester peak at ~1735 cm⁻¹ .
-
Solubility : Esters are more lipophilic, enhancing membrane permeability.
Nucleophilic Substitution at Thioxo Group
The thioxo (-S-) group participates in nucleophilic substitution, enabling modification of the pyrimidine ring:
Reaction with Sodium Pyruvate :
Conditions : Reflux in glacial acetic acid (4–6 hours).
Yield : ~70% .
Reaction with Benzil :
Forms dioxo derivatives via oxidative coupling .
Condensation Reactions
The compound undergoes condensation with aromatic aldehydes or ketones to form fused heterocycles:
Example :
Key Data :
-
NMR : Downfield shift of H-4 (δ 5.2 ppm) confirms ring fusion .
-
Anticancer Activity : IC₅₀ = 12 µM against MCF-7 breast cancer cells .
Halogenation and Cross-Coupling
Electrophilic iodination at the pyrido-pyrimidine core enables Suzuki-Miyaura cross-coupling:
Reaction :
Yield : 60–75% .
The iodinated product serves as a precursor for synthesizing biaryl analogs with enhanced bioactivity .
Acid-Base Reactivity
The carboxylic acid group undergoes deprotonation (pKa ~3.5) in basic media, forming water-soluble salts:
Applications : Salts improve bioavailability for in vivo studies.
Preparation Methods
Synthetic Methodologies
Multicomponent Reactions (MCRs)
MCRs enable efficient construction of the pyrido[2,3-d]pyrimidine skeleton. A sustainable one-pot method employs water as a solvent, combining N,N-dimethylbarbituric acid, aldehydes, and amines under ambient conditions:
$$
\text{3-Amino-4-methylthiophene-2-carboxylate} + \text{Dimethylbarbituric Acid} \xrightarrow{\text{H}_2\text{O, 25°C}} \text{Target Compound (57–93\% yield)}
$$
Key Variables :
- Aldehyde Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance reactivity by stabilizing intermediates.
- Amine Selection : Bulky amines (e.g., cyclohexylamine) improve regioselectivity but may reduce yields due to steric hindrance.
Table 1: Representative MCR Conditions and Yields
| Aldehyde | Amine | Solvent | Yield (%) |
|---|---|---|---|
| 4-Trifluoromethyl | Cyclohexylamine | H₂O | 93 |
| 4-Methoxy | Benzylamine | H₂O | 78 |
| 3-Nitro | Isobutylamine | H₂O | 57 |
Stepwise Cyclization of Pyrimidine Intermediates
A classical approach involves sequential cyclization and functionalization:
Formation of Pyrido[2,3-d]pyrimidine Core
Ethyl 3-amino-2-chloroisonicotinate reacts with chloroformamidine hydrochloride under thermal conditions to form the bicyclic intermediate:
$$
\text{Ethyl 3-amino-2-chloroisonicotinate} \xrightarrow{\text{ClC(=NH)NH}_2, \Delta} \text{4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine}
$$
Introduction of Thioxo Group
The thioxo moiety is introduced via nucleophilic substitution with potassium thioacetate:
$$
\text{4-Chloro Intermediate} + \text{KSAc} \xrightarrow{\text{DMF, 80°C}} \text{2-Thioxo Derivative (72–85\% yield)}
$$
Carboxylic Acid Functionalization
Hydrolysis of the ethyl ester under basic conditions yields the carboxylic acid:
$$
\text{Ethyl Ester} \xrightarrow{\text{NaOH (aq), reflux}} \text{Carboxylic Acid (89\% yield)}
$$
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as cyclocondensation and thiolation, reducing reaction times from hours to minutes:
$$
\text{2-Aminothiophene-3-carbonitrile} + \text{Thiourea} \xrightarrow{\text{MW, 150°C}} \text{Thieno[2,3-d]pyrimidine (82\% yield in 15 min)}
$$
Advantages :
Optimization Strategies
Solvent and Catalyst Systems
Analytical Characterization
Spectroscopic Methods
Applications and Derivatives
The carboxylic acid group enables further derivatization for drug discovery:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like ethyl carboxylate derivatives. For example, hydrazine or amine derivatives can react with ethyl carboxylate intermediates under reflux in alcoholic solvents (e.g., ethanol at 78°C) to yield the target compound. Solvent choice significantly impacts yield; hydrazine in ethanol is noted for excellent yields (85–92%) in analogous pyrido-pyrimidine syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate high-purity products.
Q. How can the structure of this compound be rigorously confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use and NMR to verify the presence of characteristic signals (e.g., thioxo group at ~160–170 ppm in , methyl groups at ~2.5 ppm in ).
- IR : Confirm carbonyl (C=O, ~1650–1750 cm) and thioxo (C=S, ~1100–1250 cm) stretches.
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol or DMSO. Analyze unit cell parameters (e.g., monoclinic system, space group ) and bond lengths/angles to validate the tetrahydropyrido-pyrimidine core .
Q. What solvent systems and reaction conditions are critical for optimizing synthetic yields?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while alcoholic solvents (ethanol, methanol) improve reaction kinetics for hydrazine-based condensations. Temperature control (70–80°C) minimizes side reactions like oxidation. For example, ethanol at 78°C under nitrogen achieves >90% yield in analogous syntheses .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict reactive sites.
- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize candidates with strong binding affinities.
- ICReDD framework : Integrate computational reaction path searches with experimental validation to optimize substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and validated assays (e.g., MIC for antimicrobial activity).
- Structural analogs : Compare substituent effects (e.g., 5-methyl vs. 7-phenyl groups) on activity to isolate key pharmacophores.
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. cytotoxicity in ) to identify trends obscured by experimental variability .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., DMSO/water, ethanol/hexane) to induce slow nucleation.
- Temperature gradients : Use a thermal cycler to gradually reduce temperature (e.g., 40°C → 4°C over 72 hours).
- Seeding : Introduce microcrystals from prior trials to accelerate ordered crystal growth. For pyrido-pyrimidines, ethanol/water (7:3 v/v) at 25°C yields diffraction-quality crystals (R-factor < 0.05) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., methyl, phenyl, trifluoromethyl) at positions 2, 5, and 7.
- Bioactivity profiling : Test analogs against a panel of targets (e.g., kinases, microbial enzymes) using high-throughput screening.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Q. How can contradictions in reaction mechanism proposals be addressed?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare for deuterated substrates to identify rate-determining steps.
- Intermediate trapping : Use low-temperature NMR or mass spectrometry to detect transient species (e.g., enolates).
- Computational validation : Simulate proposed pathways (e.g., nucleophilic attack vs. radical mechanisms) using transition state theory .
Tables for Key Data
Table 1 : Synthetic Yields of Analogous Pyrido-Pyrimidines
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 78 | 92 | |
| DMF | 100 | 78 | |
| Methanol | 65 | 85 |
Table 2 : Crystallographic Data for Pyrido-Pyrimidine Derivatives
| Compound | Space Group | Unit Cell Parameters (Å, °) | R-factor | Reference |
|---|---|---|---|---|
| Ethyl 7-methyl-3-oxo-5-phenyl... | a=10.2, b=12.5, c=14.8 | 0.039 | ||
| Methyl 5-(4-methoxyphenyl)-7-methyl... | a=15.1, b=8.3, c=20.4 | 0.042 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
